molecular formula C8H15Cl2N3O2 B13203368 Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride

Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride

Cat. No.: B13203368
M. Wt: 256.13 g/mol
InChI Key: PTTKFMNPBRAOKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, amine derivatives, and N-oxide compounds, which can be further utilized in the synthesis of pharmaceuticals and other biologically active molecules.

Scientific Research Applications

Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride is unique due to its specific structure, which allows for versatile chemical modifications and its potential biological activities. Its imidazole ring provides a scaffold for the development of various bioactive molecules, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C8H15Cl2N3O2

Molecular Weight

256.13 g/mol

IUPAC Name

ethyl 3-(2-aminoethyl)imidazole-4-carboxylate;dihydrochloride

InChI

InChI=1S/C8H13N3O2.2ClH/c1-2-13-8(12)7-5-10-6-11(7)4-3-9;;/h5-6H,2-4,9H2,1H3;2*1H

InChI Key

PTTKFMNPBRAOKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=CN1CCN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.